2-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide
Description
2-(2,5-Dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a 2,5-dioxopyrrolidin-1-yl (succinimide) group linked via an acetamide bridge to a furan-methyl moiety substituted with a thiophene ring. This structure combines electron-rich aromatic systems (furan and thiophene) with a reactive dioxopyrrolidinyl group, which may act as a Michael acceptor or participate in covalent interactions with biological targets.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-13(9-17-14(19)5-6-15(17)20)16-8-10-3-4-11(21-10)12-2-1-7-22-12/h1-4,7H,5-6,8-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZLMSYRLQDSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2=CC=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a synthetic derivative that has garnered interest for its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and other pharmacological effects, based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.37 g/mol. The structure features a dioxopyrrolidine moiety linked to a thiophene-furan hybrid, which is significant for its interaction with biological targets.
Antibacterial and Antifungal Activity
Recent studies have demonstrated that derivatives of the pyrrolidinone structure exhibit promising antibacterial and antifungal properties. For instance, a related compound, 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide , showed significant inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide | S. aureus | 15 | 32 |
| E. coli | 12 | 64 | |
| C. albicans | 14 | 16 |
The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The presence of the thiophene ring in the structure enhances lipophilicity, allowing better membrane penetration .
Case Study 1: Synthesis and Evaluation
A study synthesized various derivatives of the dioxopyrrolidine core and assessed their biological activities. Among these, the compound demonstrated strong activity against Bacillus subtilis with an IC50 value indicating effective enzyme inhibition .
Case Study 2: Pharmacological Screening
In another investigation, compounds similar to This compound were screened for acetylcholinesterase inhibition. Results indicated that certain derivatives exhibited moderate to high inhibition rates, suggesting potential in treating neurodegenerative diseases .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Acetamide Derivatives
Key Observations :
Key Observations :
- The target compound’s dioxopyrrolidinyl group may enable covalent interactions with cysteine residues in enzymes, a feature absent in and .
- Alachlor’s herbicidal activity contrasts with the target’s likely therapeutic focus, highlighting substituent-driven applications.
- The indolinone-quinoline compound shows moderate kinase inhibition, suggesting that the target’s heterocycles could similarly target enzymes but with distinct potency.
Physicochemical Properties
Table 3: Predicted Physicochemical Properties
Key Observations :
- Higher molecular weight in may reduce membrane permeability, whereas the target’s balance of size and polarity could optimize drug-likeness.
Q & A
Basic Question: What synthetic methodologies are reported for 2-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The compound is synthesized via a multi-step route involving Knoevenagel condensation and subsequent acetamide coupling. Key steps include:
- Step 1 : Formation of the pyrrolidinone core via condensation of 4-thioxo-2-thiazolidinone with aromatic aldehydes (e.g., thiophene-furan derivatives) in glacial acetic acid, yielding 2-(2,5-dioxo-1-arylpyrrolidin-3-ylidene) intermediates as minor by-products .
- Step 2 : Acetamide coupling using chloroacetylated precursors in DMF with potassium carbonate as a base, monitored by TLC for completion .
Optimization Strategies : - Increase molar ratios of reactants (e.g., 1:2 for aniline derivatives) to favor product formation .
- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
- Purify via recrystallization to remove minor by-products .
Basic Question: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Methodological Answer:
Critical methods include:
- Chromatography : TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress .
- Spectroscopy :
- 1H/13C NMR : Verify pyrrolidinone ring protons (δ 2.5–3.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Elemental Analysis : Validate empirical formula accuracy (±0.3% tolerance) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection .
Advanced Question: How can researchers address contradictions in cytotoxicity data across different cell lines?
Methodological Answer:
Discrepancies may arise from cell line-specific metabolic activity or assay conditions. Mitigation strategies include:
- Standardized Protocols :
- Use identical MTT assay conditions (e.g., 24–48 hr incubation, 10 mM DMSO stock diluted to ≤0.1% in culture medium) to minimize solvent interference .
- Validate cell viability using parallel assays (e.g., ATP luminescence).
- Cell Line Selection : Test across diverse lineages (e.g., Jurkat leukemia, MCF-7 adenocarcinoma) to identify tissue-specific effects .
- Dose-Response Curves : Calculate IC50 values with ≥6 concentrations (e.g., 0.1–100 µM) to ensure reproducibility .
Advanced Question: What strategies minimize by-product formation during synthesis?
Methodological Answer:
By-products like 5-arylidene-4-thioxo-2-thiazolidinones can be reduced via:
- Reaction Stoichiometry : Optimize molar ratios (e.g., 1:2 for aniline:acetic acid derivatives) to favor acetamide formation .
- Solvent Control : Use glacial acetic acid to suppress competing pathways (e.g., thiazolidinone formation) .
- Temperature Modulation : Conduct reactions at 50–60°C to accelerate desired pathways while minimizing side reactions .
- Purification : Employ gradient recrystallization or column chromatography to isolate the target compound .
Advanced Question: How should dose-response experiments be designed to evaluate cytotoxicity while controlling for solvent artifacts?
Methodological Answer:
Experimental Design :
- Solvent Controls : Include DMSO-only controls at all tested concentrations (e.g., 0.01–0.1% v/v) to exclude solvent toxicity .
- Blanking : Pre-incubate culture medium with MTT to detect non-specific formazan formation.
- Replicates : Use triplicate wells per concentration and repeat experiments ≥3 times .
Data Interpretation : - Normalize absorbance values to solvent controls.
- Apply nonlinear regression models (e.g., Hill equation) to calculate IC50 with 95% confidence intervals .
Advanced Question: What computational methods support the analysis of this compound’s reactivity and binding interactions?
Methodological Answer:
- DFT Studies : Optimize molecular geometry using Gaussian09 at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases), with grid boxes centered on active sites .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
